molecular formula C22H16FN3O3S B4329814 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione

4-{4-[(3-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione

Cat. No.: B4329814
M. Wt: 421.4 g/mol
InChI Key: DRFVLCWRKWDNFF-UHFFFAOYSA-N
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Description

4-{4-[(3-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione is a complex organic molecule This compound is intriguing due to its multi-ring structure, which includes a pyrido, thiazolo, and pyrimidine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : Synthesis begins with easily accessible aromatic compounds, like 3-fluorobenzyl chloride and phenol derivatives.

  • Intermediate Formation: : The 3-fluorobenzyl chloride reacts with phenol in the presence of a strong base, creating the intermediate 4-[(3-fluorobenzyl)oxy]phenyl.

  • Cyclization: : The intermediate undergoes cyclization with appropriate thiourea derivatives under reflux conditions, forming the thiazolo-pyrimidine core.

  • Final Assembly: : The formed thiazolo-pyrimidine core undergoes further chemical manipulations, such as alkylation, to complete the synthesis of 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione.

Industrial Production Methods

Industrial methods might involve:

  • Batch Processing: : Involves standardizing the synthesis steps in large reactors.

  • Continuous Flow Chemistry: : Increases efficiency and scalability by maintaining the chemical reactions in a continuous flow system, improving yield and reducing costs.

Chemical Reactions Analysis

  • Oxidation: : The compound can undergo oxidation reactions, especially at the phenyl or thiazolo ring, producing various oxidation states.

  • Reduction: : Potential reduction at carbonyl groups, forming corresponding alcohols.

  • Substitution: : The aromatic rings facilitate electrophilic substitution reactions. Halogenation, nitration, and sulfonation are possible, leading to diverse derivatives.

  • Hydrolysis: : The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions, generating simpler fragments.

Scientific Research Applications

  • Chemistry: : Acts as a building block for the synthesis of other complex molecules. Its structural motifs are used in developing catalysts.

  • Biology: : Potential as a probe to study receptor-ligand interactions.

  • Medicine: : Due to its multi-functional groups, it could act as a lead compound in drug development, especially in targeting specific enzymes or receptors.

  • Industry: : Utilized in creating advanced materials or as a functional component in electronic devices.

Mechanism of Action

The mechanism by which the compound exerts its effects largely depends on its interaction with molecular targets, such as enzymes or receptors:

  • Binding: : The compound's structure allows it to fit into enzyme active sites, either inhibiting or activating the enzyme.

  • Pathways: : It may modulate signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Other Compounds

  • Structural Analogues: : Compounds like 4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione share structural similarities but differ in the substituent at the benzyl ring.

  • Functional Analogues: : Other thiazolo-pyrimidine derivatives might have different substituents on the rings, affecting their reactivity and biological activity.

List of Similar Compounds

  • 4-{4-[(3-methylbenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione

  • 4-{4-[(3-chlorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione

  • 4-{4-[(3-bromobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione

Properties

IUPAC Name

10-[4-[(3-fluorophenyl)methoxy]phenyl]-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6-triene-8,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O3S/c23-15-3-1-2-13(10-15)12-29-16-6-4-14(5-7-16)17-11-18(27)24-20-19(17)21(28)25-22-26(20)8-9-30-22/h1-10,17H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFVLCWRKWDNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(NC1=O)N3C=CSC3=NC2=O)C4=CC=C(C=C4)OCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[(3-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Reactant of Route 2
Reactant of Route 2
4-{4-[(3-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Reactant of Route 3
4-{4-[(3-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Reactant of Route 4
4-{4-[(3-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Reactant of Route 5
Reactant of Route 5
4-{4-[(3-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione
Reactant of Route 6
4-{4-[(3-fluorobenzyl)oxy]phenyl}-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione

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